2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
“2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803608-91-4 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C8H6N2O3.ClH/c11-7-4-10-3-5(8(12)13)1-2-6(10)9-7;/h1-4,11H,(H,12,13);1H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 214.61 . It is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Heterocyclic Compound Synthesis and Anti-inflammatory Activity
Research in heterocyclic compounds, including the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, underscores the foundational role of such structures in developing anti-inflammatory agents. The process involves reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolyzing the resultant ethyl carboxylates. These synthesized carboxylic acids were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, revealing the potential therapeutic applications of imidazo[1,2-a]pyridine derivatives (Abignente et al., 1982).
Corrosion Inhibition
The inhibitive action of benzimidazole derivatives, including those structurally related to 2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, on the corrosion of iron in hydrochloric acid solutions has been studied extensively. These compounds demonstrate the capacity to suppress both cathodic and anodic processes of iron corrosion by adsorbing onto the iron surface, adhering to the Langmuir adsorption isotherm. This suggests the significant potential of imidazo[1,2-a]pyridine derivatives in industrial applications for corrosion protection (Khaled, 2003).
Fluorescent Properties for Biomarker Applications
Imidazo[1,2-a]pyridines and pyrimidines, including derivatives of 2-Hydroxyimidazo[1,2-a]pyridine, have been investigated for their fluorescent properties, making them viable as biomarkers and photochemical sensors. The study on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines revealed that these compounds exhibit significant fluorescence emission in various media, indicating their utility in biological imaging and molecular tracking applications (Velázquez-Olvera et al., 2012).
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives, including those related to this compound, have been a focal point of research. For instance, novel pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against a range of bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to interact with various biological targets through direct functionalization . This interaction can lead to changes in the function of these targets, affecting cellular processes .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .
Properties
IUPAC Name |
2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3.ClH/c11-7-4-10-3-5(8(12)13)1-2-6(10)9-7;/h1-4,11H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZVUYCBUMFXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-91-4 |
Source
|
Record name | 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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